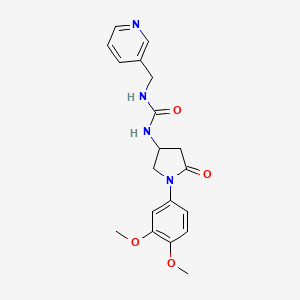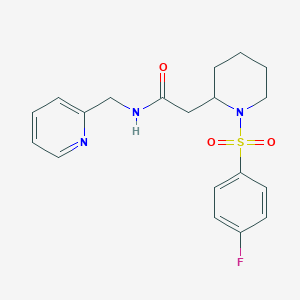
Butyl 4-(4-methylpiperazin-1-yl)benzoate
Übersicht
Beschreibung
“Butyl 4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 .
Molecular Structure Analysis
The molecular structure of “Butyl 4-(4-methylpiperazin-1-yl)benzoate” consists of a butyl group attached to a benzoate group, which is further attached to a 4-methylpiperazin-1-yl group .Physical And Chemical Properties Analysis
“Butyl 4-(4-methylpiperazin-1-yl)benzoate” has a predicted boiling point of 403.0±40.0 °C and a predicted density of 1.062±0.06 g/cm3 . Its pKa is predicted to be 7.60±0.42 .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates and Chemical Synthesis
Butyl 4-(4-methylpiperazin-1-yl)benzoate is utilized as a key precursor in the synthesis of various pharmaceutical and biologically active compounds. For instance, it serves as an important synthetic intermediate in the production of imatinib, a medication used to treat certain types of cancer. A practical synthesis method for producing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, involves direct reductive alkylation of 1-methylpiperazine, offering high yields and scalability for large-scale synthesis (Koroleva et al., 2012). This method was also applied for synthesizing benzyl derivatives of heterocyclic amines with high efficiency.
Pharmacological Research
The compound has found application in pharmacological research, especially in the development of ligands for various receptors. Research into 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) highlighted the modification of the core pyrimidine moiety and the methylpiperazine at position 4 to optimize potency. This led to the discovery of compounds with significant in vitro and in vivo anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of related compounds include the synthesis of new amides in the N-methylpiperazine series. This research expanded the range of carboxylic acid amides containing an N-methylpiperazine fragment, providing key intermediates for the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).
Molecular Design and Drug Discovery
The structural flexibility and functional group compatibility of butyl 4-(4-methylpiperazin-1-yl)benzoate enable its incorporation into a variety of molecular frameworks. This adaptability is crucial in drug discovery, where modifications to molecular structures can significantly impact pharmacological properties. The synthesis and evaluation of derivatives for their α-glucosidase inhibitory potential and antioxidant activities illustrate the compound's utility in designing new therapeutic agents (Özil et al., 2018).
Antimicrobial and Corrosion Inhibition Properties
Research into Schiff base ligands derived from Imidazole has demonstrated the antimicrobial activities and corrosion inhibition properties of compounds structurally related to butyl 4-(4-methylpiperazin-1-yl)benzoate. These studies underscore the potential of such compounds in developing new antimicrobial agents and corrosion inhibitors, illustrating the broad applicability of these chemical structures in various fields (Pandiarajan et al., 2020).
Wirkmechanismus
Target of Action
Butyl 4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound. Related compounds such as phenylpiperazines have been found to target proteins like s100b .
Mode of Action
It’s important to note that the mode of action can vary greatly depending on the specific target and the biological context in which the compound is acting .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of Butyl 4-(4-methylpiperazin-1-yl)benzoate. These factors can include pH, temperature, presence of other molecules, and more . .
Eigenschaften
IUPAC Name |
butyl 4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWIRNFCBIDNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(4-methylpiperazin-1-yl)benzoate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)



![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)
![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)




![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)
